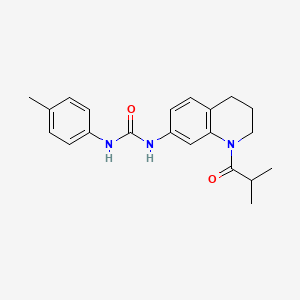

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea

Descripción

Propiedades

IUPAC Name |

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-8-11-18(13-19(16)24)23-21(26)22-17-9-6-15(3)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRMDBLRXLCDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea typically involves multiple steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Isobutyrylation: The tetrahydroquinoline intermediate is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine.

Urea Formation: The final step involves the reaction of the isobutyrylated tetrahydroquinoline with p-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and improved safety.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroquinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted tetrahydroquinoline and aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea depends on its interaction with biological targets. It may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Modulating receptor-mediated signaling pathways.

Disrupting Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea with structurally or functionally related compounds, focusing on substituent effects, biological activity, and synthetic accessibility.

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations

Compound 8e (fluconazole-based) demonstrates that thiadiazol-thio substituents confer antifungal activity, whereas the target’s p-tolyl and isobutyryl groups may prioritize different biological targets (e.g., enzyme inhibition) .

Synthetic Accessibility :

- High yields (>85%) are achievable in urea derivatives with simple substituents (e.g., Compound 8 , S13 ). However, bulkier groups (e.g., thiadiazol-thio in Compound 8e ) reduce yields to 60% , suggesting synthetic challenges for complex analogs.

Applications :

- The p-tolyl moiety is recurrent in urea derivatives (e.g., Compound 8 , S13 , acid-responsive film compound ), indicating its versatility in hydrophobic interactions. The target’s isobutyryl group may position it for applications in enzyme inhibition or receptor binding, akin to carbonic anhydrase inhibitors .

Safety and Handling :

- While safety data for the target compound are absent, 1-(1-Isobutyryl...thiophen-2-ylmethyl)urea includes handling guidelines (e.g., P201: "Use前取得专用说明"), suggesting similar precautions apply to structurally related ureas.

Research Findings and Implications

- The target’s isobutyryl group may alter this interaction, warranting enzymatic assays to evaluate efficacy.

- Antifungal Activity: Fluconazole-based ureas (Compound 8e ) highlight the importance of heterocyclic substituents for antifungal action.

Actividad Biológica

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroquinoline moiety linked to a p-tolylurea group. The structural formula can be represented as follows:

This unique structure is believed to contribute significantly to its biological properties.

Biological Activity

Antitumor Activity

Preliminary studies indicate that compounds with tetrahydroquinoline structures exhibit notable antitumor properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and others. The mechanism typically involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of tetrahydroquinoline derivatives. The presence of functional groups such as the isobutyryl moiety may enhance their interaction with microbial targets, leading to effective inhibition of bacterial growth. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.

The biological activity of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity: The urea group may interact with enzymes involved in metabolic pathways critical for tumor growth and microbial survival.

- Modulation of Signaling Pathways: Similar compounds have been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell proliferation and survival.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Efficacy | A study demonstrated that tetrahydroquinoline derivatives inhibited the growth of A549 cells with an IC50 value in the low micromolar range. |

| Antimicrobial Activity | Another investigation revealed that compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea?

The synthesis typically involves coupling an isocyanate derivative with an amine-containing tetrahydroquinoline precursor. A common approach includes:

- Reacting 1-isobutyryl-7-amino-1,2,3,4-tetrahydroquinoline with p-tolyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) .

- Temperature control (0–25°C) to minimize side reactions, with reaction monitoring via TLC or HPLC .

- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .

Q. How is the structural integrity of the compound validated post-synthesis?

Key characterization methods include:

- 1H/13C NMR : Confirms the presence of the urea moiety (–NH–CO–NH–) through characteristic peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 155–160 ppm (carbonyl carbon) .

- IR Spectroscopy : Urea C=O stretching vibrations at ~1640–1680 cm⁻¹ .

- X-ray Crystallography : Resolves conformational details of the tetrahydroquinoline ring and substituent orientations .

Q. What are the primary solubility and stability considerations for this compound?

- Solubility : Limited aqueous solubility due to lipophilic isobutyryl and p-tolyl groups; DMSO or ethanol are preferred solvents for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres to prolong shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

- Mechanochemical Synthesis : Ball milling reduces reaction time (2–4 hours) and improves atom economy by eliminating solvents, achieving yields >85% .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate urea bond formation and suppress dimerization .

- Flow Chemistry : Enables precise control of reagent mixing and temperature, enhancing reproducibility for scale-up .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293 for kinase inhibition) .

- Metabolic Stability Profiling : Compare hepatic microsome degradation rates to account for variability in pharmacokinetic data .

- Molecular Dynamics Simulations : Model binding interactions with targets (e.g., RET kinase) to reconcile discrepancies in inhibitory potency .

Q. How can structural modifications enhance target selectivity?

- QSAR Analysis : Correlate substituent electronegativity (e.g., p-tolyl vs. fluorophenyl) with binding affinity to identify optimal pharmacophores .

- Isosteric Replacements : Replace the isobutyryl group with a sulfonamide to improve hydrogen-bonding interactions with catalytic lysine residues in kinases .

- Stereochemical Tweaks : Introduce chiral centers in the tetrahydroquinoline ring to modulate enantioselective binding .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to targets (e.g., kinase domains) to identify key binding motifs .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (Kₐ, Kd) for mechanistic validation .

- Transcriptomic Profiling : RNA-seq analysis of treated cells reveals downstream pathways affected (e.g., apoptosis, cell cycle arrest) .

Key Considerations for Experimental Design

- Control Groups : Include structurally analogous urea derivatives to isolate the isobutyryl group’s contribution to activity .

- Statistical Rigor : Use ≥3 biological replicates with ANOVA for significance testing .

- Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies if transitioning to preclinical trials .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.